Cas no 2228512-07-8 ((3,4-difluoro-2-methoxyphenyl)methyl sulfamate)

(3,4-Difluoro-2-methoxyphenyl)methyl sulfamate is a fluorinated sulfamate derivative with potential applications in medicinal chemistry and agrochemical research. Its structure incorporates both fluorine and methoxy substituents, which may enhance metabolic stability and bioavailability. The sulfamate functional group offers reactivity for further derivatization or interaction with biological targets. This compound is of interest in the development of enzyme inhibitors or receptor modulators due to its unique electronic and steric properties. It is typically handled under controlled conditions due to its reactive nature. Researchers value this compound for its synthetic versatility and potential as a scaffold in drug discovery or crop protection agent development.
(3,4-difluoro-2-methoxyphenyl)methyl sulfamate structure
2228512-07-8 structure
Product Name:(3,4-difluoro-2-methoxyphenyl)methyl sulfamate
CAS No:2228512-07-8
MF:C8H9F2NO4S
MW:253.223168134689
CID:5900959
PubChem ID:165713076
Update Time:2025-06-08

(3,4-difluoro-2-methoxyphenyl)methyl sulfamate Chemical and Physical Properties

Names and Identifiers

    • (3,4-difluoro-2-methoxyphenyl)methyl sulfamate
    • 2228512-07-8
    • EN300-1989604
    • Inchi: 1S/C8H9F2NO4S/c1-14-8-5(4-15-16(11,12)13)2-3-6(9)7(8)10/h2-3H,4H2,1H3,(H2,11,12,13)
    • InChI Key: FOSMQOLMVZFYPQ-UHFFFAOYSA-N
    • SMILES: S(N)(=O)(=O)OCC1C=CC(=C(C=1OC)F)F

Computed Properties

  • Exact Mass: 253.02203527g/mol
  • Monoisotopic Mass: 253.02203527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 87Ų

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Additional information on (3,4-difluoro-2-methoxyphenyl)methyl sulfamate

Recent Advances in the Study of (3,4-difluoro-2-methoxyphenyl)methyl sulfamate (CAS: 2228512-07-8)

The compound (3,4-difluoro-2-methoxyphenyl)methyl sulfamate (CAS: 2228512-07-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfamate derivative, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential clinical uses. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of (3,4-difluoro-2-methoxyphenyl)methyl sulfamate, with particular emphasis on improving its bioavailability and target specificity. Researchers have employed advanced synthetic techniques, including microwave-assisted synthesis and catalytic asymmetric methods, to achieve high yields and purity. The compound's structural elucidation has been confirmed through NMR spectroscopy and X-ray crystallography, providing valuable insights into its molecular conformation and interactions.

Pharmacological investigations have revealed that (3,4-difluoro-2-methoxyphenyl)methyl sulfamate exhibits potent inhibitory activity against specific enzymes involved in disease pathways. For instance, in vitro studies have demonstrated its efficacy as a carbonic anhydrase inhibitor, suggesting potential applications in the treatment of glaucoma and other conditions associated with abnormal fluid retention. Additionally, preliminary data indicate that the compound may modulate neurotransmitter levels, opening avenues for research in neurological disorders.

In vivo studies have further explored the compound's pharmacokinetic and toxicological profiles. Animal models have shown favorable absorption and distribution characteristics, with minimal off-target effects at therapeutic doses. However, researchers have noted the need for further optimization to address metabolic stability and potential drug-drug interactions. These findings underscore the compound's promise as a lead candidate for drug development.

The therapeutic potential of (3,4-difluoro-2-methoxyphenyl)methyl sulfamate extends beyond its initial indications. Recent exploratory studies have investigated its role in oncology, where it has shown selective cytotoxicity against certain cancer cell lines. Mechanistic studies suggest that the compound may induce apoptosis through mitochondrial pathways, although further validation is required. These findings highlight the versatility of this sulfamate derivative and its potential as a multi-target therapeutic agent.

Despite these promising results, challenges remain in the development of (3,4-difluoro-2-methoxyphenyl)methyl sulfamate as a viable drug candidate. Current research efforts are focused on addressing issues related to formulation stability, dose optimization, and long-term safety. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.

In conclusion, (3,4-difluoro-2-methoxyphenyl)methyl sulfamate (CAS: 2228512-07-8) represents a compelling area of research in chemical biology and medicinal chemistry. Its unique pharmacological profile and therapeutic potential make it a promising candidate for further development. Ongoing studies are expected to provide deeper insights into its mechanism of action and expand its range of clinical applications, ultimately contributing to the advancement of targeted therapies in various disease areas.

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